

# Comparative Efficacy of Pozdeutinurad and Probenecid in the Management of Hyperuricemia and Gout

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Pozdeutinurad |           |
| Cat. No.:            | B15554382     | Get Quote |

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy, safety, and mechanisms of action of **Pozdeutinurad** (AR882), a novel selective Urate Transporter 1 (URAT1) inhibitor, and probenecid, a long-standing uricosuric agent. The information presented is intended for researchers, scientists, and drug development professionals involved in the study and development of therapies for gout and hyperuricemia.

#### **Executive Summary**

Gout is a prevalent and debilitating form of inflammatory arthritis characterized by hyperuricemia—elevated levels of serum uric acid (sUA)—leading to the deposition of monosodium urate crystals in and around the joints. The primary therapeutic goal in managing chronic gout is to lower sUA levels to a target of <6 mg/dL to dissolve existing crystals and prevent future gout flares. This guide evaluates two uricosuric agents: probenecid, a widely used medication, and **Pozdeutinurad**, a drug currently in late-stage clinical development. While direct head-to-head clinical trial data is not yet available, this comparison synthesizes findings from independent studies to provide an objective overview of their respective profiles.

#### **Mechanism of Action**



Both **Pozdeutinurad** and probenecid lower serum uric acid by inhibiting its reabsorption in the kidneys, thereby increasing its excretion in the urine. However, their specific targets and selectivity differ.

**Pozdeutinurad** is a potent and selective inhibitor of the Urate Transporter 1 (URAT1), a key protein responsible for the majority of uric acid reabsorption in the proximal tubules of the kidneys[1]. Its high selectivity for URAT1 is a key feature of its design[1].

Probenecid also inhibits the reabsorption of uric acid in the proximal tubules[2]. Its mechanism involves the competitive inhibition of organic anion transporters (OATs), including URAT1[2]. In addition to its uricosuric effects, probenecid has been shown to inhibit pannexin 1, which may contribute to its anti-inflammatory properties by reducing the activation of the inflammasome[2].



Click to download full resolution via product page

Mechanism of Action of **Pozdeutinurad** and Probenecid

#### **Comparative Efficacy Data**

The following tables summarize the efficacy of **Pozdeutinurad** and probenecid in lowering serum uric acid levels. It is crucial to note that the data for **Pozdeutinurad** is derived from



controlled Phase 2 clinical trials, while the data for probenecid primarily comes from a retrospective clinical study. This difference in study design should be considered when comparing the results.

Table 1: Efficacy of Pozdeutinurad in Patients with Gout (Phase 2 Clinical Trial Data)

| Endpoint                                        | Pozdeutinurad 75<br>mg Monotherapy<br>(ULT-Naïve)                                                 | Pozdeutinurad 75<br>mg Monotherapy<br>(ULT-Refractory)                                | Pozdeutinurad 75<br>mg + Allopurinol<br>(ULT-Refractory)                              |
|-------------------------------------------------|---------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|
| Mean sUA Reduction                              | 54% decrease[3]                                                                                   | 49% decrease[3]                                                                       | 61% decrease[3]                                                                       |
| Complete Tophus<br>Resolution (at 12<br>months) | 33% of patients with at least 1 target tophus resolved[3]                                         | 43% of patients with at least 1 target tophus resolved[3]                             | 57% of patients with<br>at least 1 target<br>tophus resolved[3]                       |
| Study Population                                | Urate-lowering<br>therapy (ULT) naïve<br>patients with at least<br>one subcutaneous<br>tophus.[3] | Patients refractory to their pre-study ULT with at least one subcutaneous tophus. [3] | Patients refractory to their pre-study ULT with at least one subcutaneous tophus. [3] |
| Baseline sUA                                    | 7.6 to 8.5 mg/dL[3]                                                                               | 9.5 to 9.8 mg/dL[3]                                                                   | 9.5 to 9.8 mg/dL[3]                                                                   |

Table 2: Efficacy of Probenecid in Patients with Gout (Retrospective Study Data)



| Endpoint                                                 | Probenecid Monotherapy                                             | Probenecid in<br>Combination with<br>Allopurinol                                    |
|----------------------------------------------------------|--------------------------------------------------------------------|-------------------------------------------------------------------------------------|
| Mean sUA Reduction                                       | Lowered mean sUA from 9.8 mg/dL to 6.9 mg/dL (~29.6% reduction)[4] | Lowered mean sUA from 8.4 mg/dL to 6.4 mg/dL (in addition to allopurinol effect)[4] |
| Patients Achieving Target sUA (<0.36 mmol/L or ~6 mg/dL) | 33% (10 out of 30 patients)[5]                                     | 37% (10 out of 27 patients)[5]                                                      |
| Study Population                                         | Patients with gout from a rheumatology clinic database. [5]        | Patients with gout from a rheumatology clinic database. [5]                         |
| Baseline sUA                                             | Mean of 9.8 mg/dL in patients who did not tolerate allopurinol.[4] | Mean of 10.6 mg/dL (before allopurinol) and 8.4 mg/dL (on allopurinol).[4]          |

## **Experimental Protocols**

## Pozdeutinurad Phase 2 Clinical Trial (NCT05253833 - A Study to Evaluate the Safety and Efficacy of AR882)

- Study Design: A Phase 2, randomized, open-label, global trial was conducted over 18 months, including a 6-month core phase and two 6-month extension phases[6].
- Participants: The trial recruited 42 patients with at least one subcutaneous tophus. Eligible
  patients were either inadequately controlled on urate-lowering therapy (ULT) with a serum
  urate (sUA) > 6.0 mg/dL or were ULT naïve with an sUA ≥ 7.0 mg/dL[3].
- Intervention: In the initial 6-month core phase, patients were randomized into three groups:
   Pozdeutinurad 75 mg once daily, Pozdeutinurad 50 mg plus allopurinol once daily, or allopurinol up to 300 mg once daily[6].
- Efficacy Endpoints: The primary efficacy endpoints included the change in sUA from baseline and the complete resolution of a target tophus[6].



- sUA Measurement: Serum uric acid levels were measured at baseline and at regular intervals throughout the study.
- Tophus Measurement: Tophi were measured using digital calipers, and in some cases, Dual-Energy Computed Tomography (DECT) was used to quantify urate crystal deposition[7].

# Probenecid Retrospective Study (Pui K et al., J Rheumatol 2013)

- Study Design: This was a retrospective study analyzing data from a rheumatology clinic[5].
- Participants: The study identified 57 patients who had been prescribed probenecid from a database of 521 gout patients[5].
- Data Collection: Demographic characteristics, indications for probenecid use, prescribed doses, reported side effects, and laboratory data, including estimated glomerular filtration rate (eGFR) and sUA levels, were recorded from patient records[5].
- Efficacy Analysis: The efficacy of probenecid was determined by its ability to achieve a target sUA concentration of <0.36 mmol/L (approximately 6 mg/dL)[5].





Click to download full resolution via product page

Generalized Experimental Workflow for Gout Clinical Trials



#### **Safety and Tolerability**

**Pozdeutinurad**: In the Phase 2 clinical trial, treatment-emergent adverse events (TEAEs) were reported to be mostly mild to moderate in severity[8]. Long-term use of **Pozdeutinurad**, both as a monotherapy and in combination with allopurinol, was well-tolerated[8]. Importantly, no elevation of serum creatinine was observed, and **Pozdeutinurad** alone did not show any clinically significant liver function abnormalities[8]. The most frequently reported TEAE was gout flare, which is an expected occurrence during the initiation of urate-lowering therapy[6].

Probenecid: Common side effects of probenecid include headache, gastrointestinal upset, and hypersensitivity reactions[9]. A transient worsening of gout can also occur at the beginning of treatment[9]. Probenecid has been associated with a risk of kidney stone formation, and patients are typically advised to maintain adequate fluid intake[10]. While rare, severe hypersensitivity reactions and liver injury have been reported[9]. In a retrospective study, adverse events attributed to probenecid were observed in 19% of patients with an eGFR  $\geq$  50 ml/min/1.73 m² and 13% of patients with an eGFR < 50 ml/min/1.73 m²[11].

#### Conclusion

**Pozdeutinurad**, a selective URAT1 inhibitor, has demonstrated promising efficacy in Phase 2 clinical trials, with significant reductions in serum uric acid levels and resolution of tophi in patients with gout. Its favorable safety profile, particularly the lack of significant renal and hepatic safety signals, positions it as a potentially valuable future treatment option.

Probenecid is an established uricosuric agent with moderate efficacy in lowering serum uric acid levels. Its use can be limited by its side effect profile, including the risk of kidney stones and hypersensitivity reactions.

While a definitive comparison awaits the results of direct head-to-head trials, the available data suggests that **Pozdeutinurad** may offer a more potent and potentially safer alternative to probenecid for the management of hyperuricemia and gout. The high selectivity of **Pozdeutinurad** for URAT1 may contribute to its favorable safety profile. Researchers and clinicians should continue to monitor the progress of **Pozdeutinurad** through its ongoing Phase 3 clinical trials, which will provide more definitive data on its comparative efficacy and safety.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 2. Probenecid Wikipedia [en.wikipedia.org]
- 3. Efficacy of Pozdeutinurad (AR882) in Treatment Naïve and Suboptimally Treated Gouty Arthritis with Tophi ACR Meeting Abstracts [acrabstracts.org]
- 4. jwatch.org [jwatch.org]
- 5. Efficacy and tolerability of probenecid as urate-lowering therapy in gout; clinical experience in high-prevalence population PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EULAR Abstract Archive [scientific.sparx-ip.net]
- 7. Arthrosi Presents Positive Long-Term Safety and Efficacy Data for Pozdeutinurad (AR882) at the European Alliance of Associations for Rheumatology (EULAR) Congress 2025 -BioSpace [biospace.com]
- 8. Arthrosi Presents Positive Long-Term Safety and Efficacy Data for Pozdeutinurad (AR882) at the European Alliance of Associations for Rheumatology (EULAR) Congress 2025 [prnewswire.com]
- 9. Probenecid LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Probenecid (oral route) Side effects & dosage Mayo Clinic [mayoclinic.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative Efficacy of Pozdeutinurad and Probenecid in the Management of Hyperuricemia and Gout]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b15554382#comparative-efficacy-of-pozdeutinurad-and-probenecid]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com